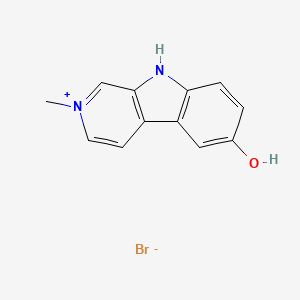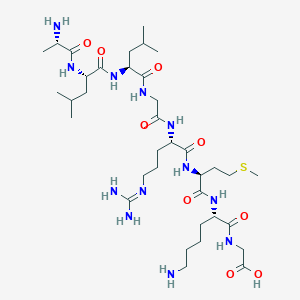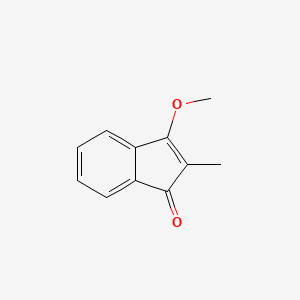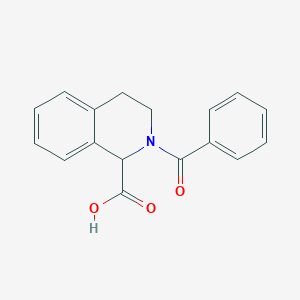![molecular formula C12H14NO4P B14275166 Phosphonic acid, [2-furanyl[(phenylmethyl)amino]methyl]- CAS No. 169334-89-8](/img/structure/B14275166.png)
Phosphonic acid, [2-furanyl[(phenylmethyl)amino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [2-furanyl[(phenylmethyl)amino]methyl]-, is a compound characterized by the presence of a phosphonic acid group attached to a furan ring and a phenylmethylamino group. This compound is notable for its unique structure, which includes a five-membered furan ring and a phosphonic acid moiety, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
The synthesis of phosphonic acid, [2-furanyl[(phenylmethyl)amino]methyl]-, can be achieved through several synthetic routes. One common method involves the reaction of a furan derivative with a phosphonic acid precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Phosphonic acid, [2-furanyl[(phenylmethyl)amino]methyl]-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of the compound can lead to the formation of corresponding oxides, while reduction can yield reduced derivatives. Substitution reactions can introduce different functional groups into the molecule, resulting in a variety of products .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioactive compound with various biological activities. In medicine, it is explored for its potential therapeutic properties, including its use as a drug or pro-drug. In industry, it is utilized for the functionalization of surfaces and the design of hybrid materials .
Mecanismo De Acción
The mechanism of action of phosphonic acid, [2-furanyl[(phenylmethyl)amino]methyl]-, involves its interaction with specific molecular targets and pathways. The compound can form chemical bonds with target molecules, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Phosphonic acid, [2-furanyl[(phenylmethyl)amino]methyl]-, can be compared with other similar compounds, such as phosphonic acids and their derivatives. Similar compounds include aminophosphonic acids, organometallic phosphonic acids, and other phosphonate-containing molecules. The uniqueness of this compound lies in its specific structure, which combines a furan ring with a phosphonic acid moiety, distinguishing it from other phosphonic acids .
Propiedades
Número CAS |
169334-89-8 |
|---|---|
Fórmula molecular |
C12H14NO4P |
Peso molecular |
267.22 g/mol |
Nombre IUPAC |
[(benzylamino)-(furan-2-yl)methyl]phosphonic acid |
InChI |
InChI=1S/C12H14NO4P/c14-18(15,16)12(11-7-4-8-17-11)13-9-10-5-2-1-3-6-10/h1-8,12-13H,9H2,(H2,14,15,16) |
Clave InChI |
ACMOIBSOJZDUTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(C2=CC=CO2)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B14275083.png)
![5-[(Furan-2-yl)methyl]tetradecan-6-one](/img/structure/B14275094.png)
![9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole](/img/structure/B14275097.png)
![Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-](/img/structure/B14275107.png)
![4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14275108.png)
![(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14275114.png)

![4,4'-[(4-Methylphenyl)azanediyl]dibenzoic acid](/img/structure/B14275126.png)

![7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14275135.png)
![6-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-YL]hexanal](/img/structure/B14275139.png)

![Benzene, [(dichloromethyl)seleno]-](/img/structure/B14275142.png)

